molecular formula C7H2ClF3O4S B2805907 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid CAS No. 1242338-92-6

5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid

Cat. No.: B2805907
CAS No.: 1242338-92-6
M. Wt: 274.59
InChI Key: KYCIYMJZKNUQTD-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is a specialized chemical compound characterized by its trifluorobenzene ring structure and a chlorosulfonyl functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid typically involves the chlorosulfonylation of 2,3,4-trifluorobenzoic acid. This process requires the use of chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the chlorosulfonyl group to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at the chlorosulfonyl position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and sulfonic acids.

  • Reduction Products: Reduced derivatives, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of biological molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-(Chlorosulfonyl)benzoic Acid: Similar structure but lacks the trifluoromethyl group.

  • 2,3,4-Trifluorobenzoic Acid: Lacks the chlorosulfonyl group.

  • 5-(Chlorosulfonyl)-2,3,4-dichlorobenzoic Acid: Similar but with additional chlorine atoms.

Uniqueness: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is unique due to the combination of trifluoromethyl and chlorosulfonyl groups, which impart distinct chemical properties compared to its similar compounds

Biological Activity

5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chlorosulfonyl group, which contribute to its reactivity and biological properties. Its molecular formula is C7H2ClF3O3SC_7H_2ClF_3O_3S, and it exhibits characteristics that make it a valuable intermediate in organic synthesis, particularly in the development of enzyme inhibitors and receptor ligands.

Biological Activity

Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is particularly valuable in drug design where enzyme inhibition is a therapeutic target.

Receptor Binding : The compound's fluorinated structure may enhance its binding affinity and selectivity towards various biological receptors. This is crucial for developing drugs targeting specific pathways in diseases such as cancer or metabolic disorders.

The biological effects of this compound largely depend on its specific application. For instance:

  • Inhibition of MEK Pathway : Research indicates that derivatives of this compound can inhibit the MEK pathway, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Therapeutic Potential : The presence of fluorine atoms improves the pharmacokinetic properties of drug candidates derived from this compound, making them more effective in clinical settings.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in treating proliferative diseases:

  • Cancer Treatment : One study demonstrated that compounds derived from this acid showed promise in treating colorectal and breast cancers by targeting specific signaling pathways related to cell growth .
  • Autoimmune Disorders : Other derivatives have been explored for their potential to treat autoimmune diseases by modulating immune responses through receptor interactions .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
This compoundContains both trifluoromethyl and chlorosulfonyl groupsEnzyme inhibitor; receptor ligand
5-(Chlorosulfonyl)benzoic AcidLacks trifluoromethyl groupLimited biological activity
2,3,4-Trifluorobenzoic AcidLacks chlorosulfonyl groupModerate enzyme inhibition

Properties

IUPAC Name

5-chlorosulfonyl-2,3,4-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O4S/c8-16(14,15)3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIYMJZKNUQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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